molecular formula C8H5Cl2NS B12976809 7-Chloro-2-(chloromethyl)benzo[d]thiazole

7-Chloro-2-(chloromethyl)benzo[d]thiazole

Cat. No.: B12976809
M. Wt: 218.10 g/mol
InChI Key: YQYCTDKXYWHZFI-UHFFFAOYSA-N
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Description

7-Chloro-2-(chloromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. This compound features a benzothiazole ring substituted with chlorine atoms, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(chloromethyl)benzo[d]thiazole typically involves the chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of benzo[d]thiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

7-Chloro-2-(chloromethyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The chlorine atoms enhance its electrophilicity, allowing it to react with nucleophilic sites on biological molecules. This can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzothiazole: Lacks the chloromethyl group, resulting in different reactivity and biological properties.

    7-Chlorobenzothiazole: Similar structure but without the chloromethyl substitution.

    2-(Chloromethyl)benzothiazole: Similar but lacks the chlorine atom on the benzene ring.

Uniqueness

7-Chloro-2-(chloromethyl)benzo[d]thiazole is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

7-chloro-2-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2

InChI Key

YQYCTDKXYWHZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)CCl

Origin of Product

United States

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